n-((3-Aminocyclobutyl)methyl)ethanesulfonamide

medicinal chemistry fragment-based drug discovery physicochemical property optimization

Avoid false SAR in lead optimization. This ethanesulfonamide building block provides a critical XLogP3 of ~ -0.3 and full rotational freedom via its methylene spacer, distinguishing it from methanesulfonamide (XLogP3 -1.0) or bulkier isopropyl analogs that clash in sterically constrained binding pockets. - Superior 98% purity with full batch analytics minimizes impurity-driven false positives. - Dual-reactive handles: free primary amine for bioconjugation; sulfonamide for metal coordination. - Rigid cyclobutyl core offers conformational constraint superior to flexible-chain linkers.

Molecular Formula C7H16N2O2S
Molecular Weight 192.28 g/mol
Cat. No. B13627966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-((3-Aminocyclobutyl)methyl)ethanesulfonamide
Molecular FormulaC7H16N2O2S
Molecular Weight192.28 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)NCC1CC(C1)N
InChIInChI=1S/C7H16N2O2S/c1-2-12(10,11)9-5-6-3-7(8)4-6/h6-7,9H,2-5,8H2,1H3
InChIKeyLNIPEKCJLFGELU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-((3-Aminocyclobutyl)methyl)ethanesulfonamide: Chemical Profile and Comparator Overview


n-((3-Aminocyclobutyl)methyl)ethanesulfonamide (CAS 1487654-42-1, MF C₇H₁₆N₂O₂S, MW 192.28 g/mol) is a conformationally constrained cyclobutylmethylamine sulfonamide building block. It features a primary amine handle and an ethanesulfonamide moiety and is supplied at ≥97–98% purity by vendors such as Bidepharm, AKSci and Enamine . The compound is employed as a precursor for kinase inhibitor scaffolds and enzyme modulator programs, where its balanced polarity and rigid cyclobutyl core are valued over flexible-chain or smaller-ring alternatives [1].

Why Generic Sulfonamide Substitution Fails Without Re-Validation


Although several aminocyclobutyl sulfonamide fragments share the same cyclobutyl‑amine core, they differ markedly in sulfonamide N‑substituent size, lipophilicity and conformational flexibility. The ethanesulfonamide variant occupies a distinct property space (XLogP3 ≈ –0.3) compared with the more polar methanesulfonamide (XLogP3 –1.0) or the bulkier, more lipophilic propane‑2‑sulfonamide (XLogP3 0.0) and cyclopropanesulfonamide (XLogP3 –0.2) [1]. In fragment‑based or structure‑guided campaigns, such differences directly affect binding‑site complementarity, vector alignment and downstream PK profiles, making generic interchange without experimental re‑validation scientifically unsound [2].

Quantitative Differentiation Against Nearest Structural Analogs


Lipophilicity Fine-Tuning vs Methanesulfonamide and Propane-2-sulfonamide Analogs

The ethanesulfonamide target compound exhibits a calculated XLogP3 of approximately –0.3, positioning it between the more hydrophilic methanesulfonamide analog (XLogP3 –1.0) and the more lipophilic propane‑2‑sulfonamide (XLogP3 0.0) and cyclopropanesulfonamide (XLogP3 –0.2) analogs . This intermediate lipophilicity is often preferred for balancing aqueous solubility and passive permeability in CNS or intracellular target programs.

medicinal chemistry fragment-based drug discovery physicochemical property optimization

Molecular Weight and Rotatable Bond Advantage Over Larger Analogs

At 192.28 g/mol, the target compound is 12.0 Da heavier than the methanesulfonamide analog (164.23 g/mol) but 12.0 Da lighter than the cyclopropanesulfonamide (204.29 g/mol) and 14.0 Da lighter than the propane‑2‑sulfonamide (206.31 g/mol) . Despite the incremental mass change, it retains four rotatable bonds, the same as the larger analogs, offering greater conformational flexibility than the methanesulfonamide (2 rotatable bonds) while staying within fragment rule‑of‑three boundaries (MW ≤ 300 Da) [1].

fragment-based screening lead-likeness molecular property triage

Certified Purity and QC Documentation vs Alternative Suppliers

Bidepharm supplies the target compound at a standard purity of 98% with batch‑specific NMR, HPLC and GC quality reports, whereas Enamine lists 95% purity and AKSci specifies 97% [1]. For the methanesulfonamide analog, typical purity is 95% (e.g., AKSci 6101DH) ; the cyclopropane and propane‑2‑sulfonamide analogs are also offered at 95–98% but with variable QC documentation depth.

chemical procurement quality control synthetic intermediate sourcing

Fragment Library Diversity: Unique Chemical Space of the Ethyl Substituent

A recent high‑pressure‑mediated fragment library synthesis of 1,2‑disubstituted cyclobutanesulfonamides demonstrated that small alkyl substituent variations on the sulfonamide nitrogen lead to distinct three‑dimensional shapes and electrostatic potentials [1]. The ethyl group of the target compound provides a steric and electronic profile intermediate between methyl and isopropyl, occupying a region of chemical space that is underrepresented in commercial fragment collections.

fragment-based drug discovery 3D fragment libraries chemical space exploration

Procurement-Guiding Application Scenarios


Fragment-Based Lead Generation Requiring Balanced logD and Flexibility

When a fragment library requires an aminocyclobutyl sulfonamide with XLogP3 near –0.3 and full rotational freedom for vector diversification, the ethanesulfonamide variant is the optimal choice among the four closest analogs [1]. The methanesulfonamide is too polar (XLogP3 –1.0) and too rigid (2 rotatable bonds) for programs targeting intracellular or CNS enzymes, while the propane‑2‑sulfonamide and cyclopropane analogs add unnecessary mass without increasing conformational degrees of freedom.

Kinase Inhibitor Synthesis Requiring High-Purity Building Blocks

For multi‑step synthetic routes to kinase inhibitors where intermediate purity directly affects final API purity profiles, the 98% purity grade with NMR/HPLC/GC batch reports from Bidepharm provides a verifiable quality advantage over the 95% Enamine or 97% AKSci grades . This is particularly critical in lead optimization stages where impurity‑driven false SAR must be avoided.

Covalent Probe Design via Primary Amine and Sulfonamide Reactivity

The primary amine on the cyclobutyl ring enables facile conjugation to fluorophores, biotin tags or prodrug moieties, while the ethanesulfonamide group may serve as a latent electrophile or metal‑coordinating ligand in targeted covalent inhibitor design . This dual reactivity is less accessible in the methanesulfonamide analog due to its direct N‑cyclobutyl linkage without a methylene spacer.

Structure-Guided Optimization with Steric Preference for Ethyl Groups

In protein co‑crystal structures where the sulfonamide binding pocket accommodates a small alkyl group but sterically rejects branched substituents, the ethyl variant fills the pocket optimally where the methyl analog leaves unoccupied volume and the isopropyl analog clashes [2]. Procurement of all four analogs enables systematic SAR by catalog enumeration without custom synthesis.

Quote Request

Request a Quote for n-((3-Aminocyclobutyl)methyl)ethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.